![molecular formula C16H18N2O2 B1317801 N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 953723-98-3](/img/structure/B1317801.png)
N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 4-ethylphenol.
Reduction: The nitro group of 3-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Ether Formation: The 4-ethylphenol is reacted with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid.
Amide Formation: Finally, the 3-aminophenyl group is coupled with 2-(4-ethylphenoxy)acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar
Biological Activity
N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide is a synthetic compound belonging to the acetamide class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an amine group and an ethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
- Signaling Pathways : It is hypothesized that the compound can modulate key signaling pathways involved in cancer progression and other diseases. This modulation may result in therapeutic effects against resistant forms of cancer .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis and autophagy in cancer cell lines. For instance, a related compound demonstrated high potency against sensitive and resistant cancer cell lines in models such as melanoma and chronic myeloid leukemia (CML) .
Research Findings and Case Studies
A review of existing literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For example, one study reported significant growth inhibition in melanoma cells treated with related acetamide derivatives .
- Structure-Activity Relationship (SAR) : The structure-activity relationship studies indicate that modifications in the chemical structure can enhance the biological activity of acetamides. Compounds with specific substituents have shown improved potency against cancer cells .
- Pharmacokinetic Properties : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, which are critical for their therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-(4-Fluoro-3-nitrophenyl)acetamide | Fluorine and nitro substituents | Enhanced antibacterial activity against resistant strains |
N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Chloro substituent | Potential anticancer properties |
N-(2-Hydroxyphenyl)acetamide | Hydroxy group on phenyl ring | Exhibits antifungal properties when modified |
This table highlights the unique features of this compound compared to other acetamides, particularly its specific combination of functional groups that may confer distinct biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide has shown potential as a lead compound in drug development due to its structural properties that may target various biological pathways.
Antimicrobial Activity
Research indicates that acetamides, including this compound, possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against resistant bacterial strains, suggesting that this compound could be further investigated for its antibacterial activity against pathogens like Klebsiella pneumoniae .
Anti-inflammatory Properties
The compound's structural features may allow it to modulate inflammatory responses. Its application in developing anti-inflammatory agents could be significant, especially in treating chronic inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the Aminophenyl Intermediate : Reacting 3-aminophenol with suitable acylating agents.
- Coupling with Ethylphenoxy Group : Utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl and ethylphenoxy components.
This method highlights the versatility of synthetic pathways available for creating this compound and its derivatives .
Case Studies
Several studies have demonstrated the biological effects of related compounds:
- A study on similar acetamides indicated their potential as antibacterial agents against resistant strains, emphasizing the need for further exploration of this compound in this context .
- Another investigation highlighted how modifications to acetamides can enhance their efficacy and reduce toxicity, suggesting that structural optimization of this compound could yield improved therapeutic candidates .
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOFQPKGZQQYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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